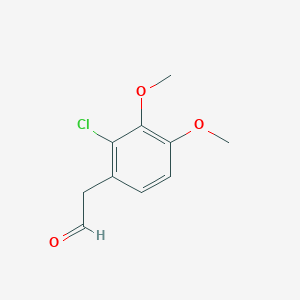
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C10H11ClO3 It is characterized by the presence of a chloro group and two methoxy groups attached to a benzene ring, along with an acetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with appropriate reagents to introduce the acetaldehyde group. The reaction conditions typically involve the use of reducing agents or other specific reagents to achieve the desired transformation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the chloro group.
Scientific Research Applications
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde exerts its effects involves interactions with specific molecular targets. The presence of the chloro and methoxy groups can influence its reactivity and binding properties. The aldehyde group is also reactive and can form covalent bonds with nucleophiles, leading to various biochemical and chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,4-dimethoxybenzaldehyde: Similar structure but lacks the acetaldehyde group.
2-Chloro-3,4-dimethoxyphenethylamine: Contains an amine group instead of an aldehyde.
2-Chloro-3,4-dimethoxyphenylacetic acid: Features a carboxylic acid group in place of the aldehyde.
Uniqueness
2-(2-Chloro-3,4-dimethoxyphenyl)acetaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both chloro and methoxy groups, along with the aldehyde functionality, makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C10H11ClO3/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
WBYAMMDVRZRIJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


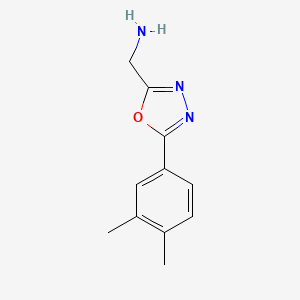
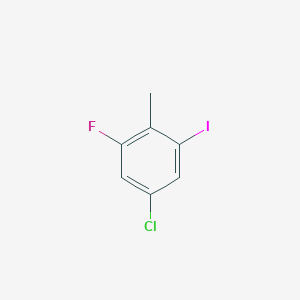

![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
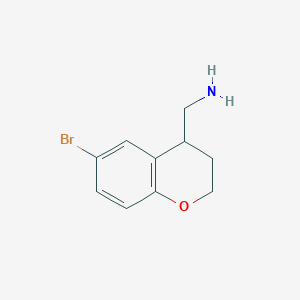
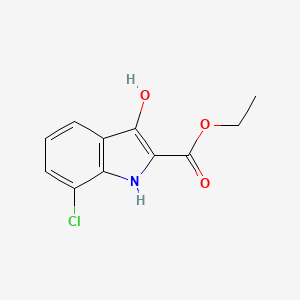
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12974866.png)

![2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)
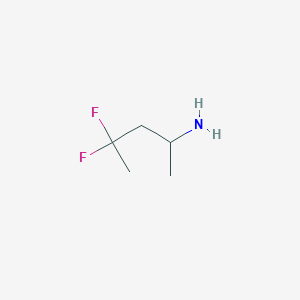
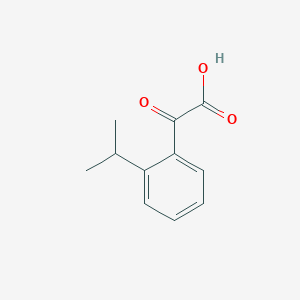
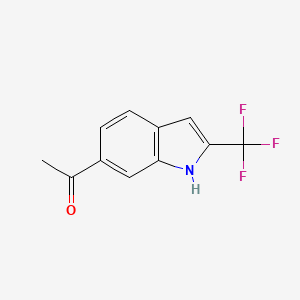

![8-Chloro-5H-benzo[b]carbazole](/img/structure/B12974887.png)
